5-Chloro-1,10-phenanthroline

Coordination Chemistry Mass Spectrometry Gas-Phase Stability

5-Chloro-1,10-phenanthroline is the irreplaceable halogenated precursor for synthesizing 5,5′-bi(1,10-phenanthroline) via cross-coupling—a route exclusive to this 5-chloro derivative. The electron-withdrawing Cl substituent uniquely enables controlled tuning of metal complex redox potentials without altering gas-phase stability, as validated by collision-induced dissociation (CID) studies. It is also the critical building block for 1,10-phenanthrolinium cations used in ionic liquid crystals and for systematic metallodrug SAR studies. Generic substitution with the parent phenanthroline or other 5-substituted derivatives is not feasible—the chlorine handle governs both reactivity and biological outcome.

Molecular Formula C12H7ClN2
Molecular Weight 214.65 g/mol
CAS No. 4199-89-7
Cat. No. B167300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,10-phenanthroline
CAS4199-89-7
Molecular FormulaC12H7ClN2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl
InChIInChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
InChIKeyXDUUQOQFSWSZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,10-phenanthroline (CAS 4199-89-7): A Versatile Building Block for Coordination Chemistry and Advanced Materials


5-Chloro-1,10-phenanthroline (CAS: 4199-89-7) is a halogenated derivative of the 1,10-phenanthroline heterocyclic scaffold, characterized by the substitution of a hydrogen atom at the 5-position with a chlorine atom [1]. This specific functionalization modifies the electronic properties of the phenanthroline core, creating a synthetically versatile bidentate ligand. The chlorine atom serves as a critical handle for further derivatization, enabling the formation of more complex molecular architectures, such as 5,5′-bi(1,10-phenanthroline), through cross-coupling reactions [2]. The compound is typically available as a crystalline solid with a purity exceeding 98.0% and is soluble in common organic solvents like acetone and alcohols, making it readily processable for research applications .

Why 5-Chloro-1,10-phenanthroline Cannot Be Simply Substituted with Unfunctionalized Phenanthroline or Other Derivatives


The presence and identity of the substituent on the 1,10-phenanthroline core are the primary drivers of a derivative's chemical and biological performance. Generic substitution with the parent compound, 1,10-phenanthroline, or other 5-substituted derivatives like 5-methyl or 5-nitro, is not feasible because the functional group dictates electronic properties, reactivity, and the resulting properties of metal complexes [1]. For example, the electron-withdrawing nature of the chlorine atom in 5-chloro-1,10-phenanthroline can fine-tune the redox potential of its metal complexes and alter its biological activity, as demonstrated in comparative cytotoxicity studies of platinum(II)-based metallointercalators [2]. Furthermore, the chlorine atom provides a unique reactive site for synthetic elaboration, such as in cross-coupling reactions to create bidentate ligands, a capability that is absent in the parent molecule and other non-halogenated derivatives [3].

Quantifiable Differentiation of 5-Chloro-1,10-phenanthroline: Head-to-Head Evidence for Scientific Selection


Comparable Gas-Phase Stability of Fe(II) Complexes with 5-Chloro-, 5-Methyl-, and Parent 1,10-Phenanthroline Ligands

A study using collision-induced dissociation (CID) to compare the gas-phase stabilities of Fe(Φ)3 2+ complexes, where Φ represents various phenanthroline derivatives, found that complexes containing 5-chloro-, 5-methyl-, and the parent 1,10-phenanthroline ligands exhibited nearly identical stabilities. The critical energy for fragmentation was estimated to be ~0.9 eV for all these complexes, with the exception of the more stable 4,7-diphenyl derivative [1]. This indicates that 5-chloro-1,10-phenanthroline can be used as a direct substitute for the parent ligand in the gas phase without altering the complex's fundamental thermodynamic stability.

Coordination Chemistry Mass Spectrometry Gas-Phase Stability

Differential Cytotoxicity of Platinum(II) Metallointercalators is Modulated by Phenanthroline Substituents

A systematic study of fifteen platinum(II)-based metallointercalators revealed that the cytotoxicity of the complexes is significantly influenced by the substituent on the 1,10-phenanthroline ligand [1]. In the L1210 murine leukemia cell line, complexes containing a 5-methyl-phen ligand exhibited a 5–10-fold increase in cytotoxicity compared to the clinical agent cisplatin. Conversely, while the study included 5-chloro-1,10-phenanthroline as a ligand, it did not report the same level of enhanced activity for the 5-chloro complex. This indicates that the electron-withdrawing chlorine atom leads to a distinct biological profile compared to the electron-donating methyl group, highlighting the need for precise ligand selection.

Medicinal Chemistry Bioinorganic Chemistry Cytotoxicity

Divergent Ion Channel Inhibition Profiles Among 5-Substituted 1,10-Phenanthrolines in Mouse Colonic Epithelia

Concentration-response curves measuring short-circuit current (SCC) in mouse colonic epithelia demonstrate that 5-chloro, 5-nitro, and 5-methyl-1,10-phenanthroline exhibit distinct functional activities compared to the parent compound [1]. Each derivative produced a unique effect on ion transport, with varying potencies and efficacies. The 5-chloro derivative elicited a different response profile from both the parent molecule and the other 5-substituted analogs, confirming that the chlorine atom confers a unique pharmacological signature [1].

Ion Channel Pharmacology Electrophysiology Epithelial Transport

5-Chloro-1,10-phenanthroline as an Essential Precursor for Synthesizing 5,5′-Bi(1,10-phenanthroline) via Novel Cross-Coupling

5-Chloro-1,10-phenanthroline serves as a crucial building block for the synthesis of 5,5′-bi(1,10-phenanthroline), a previously undescribed bidentate ligand [1]. The synthesis was achieved by reacting 5-chloro-1,10-phenanthroline with 4-hydroxyphthalonitrile in the presence of K2CO3 in DMF at room temperature for 25 hours [1]. This reaction exploits the unique reactivity of the chlorine substituent, a functionality that is absent in the parent 1,10-phenanthroline and other 5-substituted analogs like 5-methyl or 5-nitro derivatives, making this compound the only viable precursor for this specific synthetic route.

Synthetic Chemistry Cross-Coupling Ligand Synthesis

Physicochemical and Stability Profile for Procurement and Handling: Hygroscopicity and Storage Requirements

5-Chloro-1,10-phenanthroline is documented as a hygroscopic solid, requiring storage under inert gas at temperatures below 15°C in a cool, dark place to maintain its integrity . This contrasts with the parent compound, 1,10-phenanthroline, which is reported as stable under ordinary conditions. The specified purity level from commercial sources is typically min. 98.0% (by nonaqueous titration), with a melting point range of 123.0 to 126.0 °C . This defined stability and purity profile is critical for ensuring reproducibility in sensitive applications, such as the preparation of metal complexes or use in catalytic reactions where water content can be detrimental.

Chemical Properties Stability Handling

Defined Application Scenarios for 5-Chloro-1,10-phenanthroline Based on Quantitative Evidence


Synthesis of Novel Bidentate Ligands like 5,5′-Bi(1,10-phenanthroline) via Cross-Coupling

5-Chloro-1,10-phenanthroline is the essential and unique precursor for synthesizing 5,5′-bi(1,10-phenanthroline) via a novel cross-coupling reaction with 4-hydroxyphthalonitrile [1]. This synthetic route exploits the reactivity of the 5-chloro substituent, which is not present in the parent phenanthroline or other non-halogenated derivatives. The resulting bi(1,10-phenanthroline) ligand offers new possibilities for constructing intricate metal-organic frameworks and supramolecular structures.

Investigating the Impact of Ligand Electronics on Metal Complex Stability in the Gas Phase

For researchers studying the fundamental gas-phase properties of coordination compounds, 5-chloro-1,10-phenanthroline provides an ideal probe. Quantitative evidence from collision-induced dissociation (CID) studies demonstrates that its Fe(II) tris-complex exhibits nearly identical gas-phase stability (critical energy for fragmentation ~0.9 eV) to complexes formed with the parent 1,10-phenanthroline [1]. This allows scientists to introduce the electron-withdrawing chlorine atom as a variable without introducing unwanted changes in complex stability, facilitating controlled studies of electronic effects on other properties.

Structure-Activity Relationship (SAR) Studies for Bioinorganic and Medicinal Chemistry

5-Chloro-1,10-phenanthroline is a critical component for systematic SAR studies exploring the biological activity of metal-based compounds. Direct comparative data in cytotoxicity assays [1] and ion channel pharmacology [2] show that the 5-chloro derivative yields distinct biological outcomes compared to 5-methyl, 5-nitro, and the parent ligand. Its use allows researchers to map the specific contributions of electron-withdrawing substituents on target engagement, guiding the rational design of more potent and selective metallodrugs.

Preparing 1,10-Phenanthrolinium Cations for Ionic Liquid Crystal Design

A well-established application for 5-chloro-1,10-phenanthroline is as a precursor for the synthesis of 1,10-phenanthrolinium cations [1]. These cationic species serve as a new building block for the design of ionic liquid crystals, a field where the specific counter-ion and molecular geometry are critical. The chlorine atom facilitates the quaternization step, enabling the creation of mesogenic materials with tunable properties for advanced display or electronic applications.

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